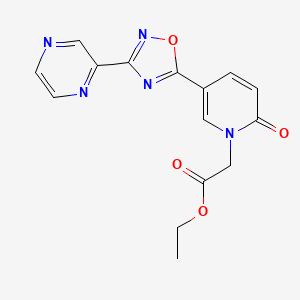

ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-2-23-13(22)9-20-8-10(3-4-12(20)21)15-18-14(19-24-15)11-7-16-5-6-17-11/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBRLQDVZAXGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole and pyridine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with additional hydrogen atoms .

Scientific Research Applications

Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Modified Oxadiazole Substituents

Ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate (CAS 142272-14-8)

- Key Difference : The oxadiazole ring is substituted with a methyl group instead of pyrazine .

- Implications :

- Electronic Effects : The methyl group is electron-donating, reducing the electron-deficient character of the oxadiazole compared to the pyrazine-substituted analog.

- Steric Effects : Smaller substituent size may enhance binding to sterically constrained active sites.

- Solubility : Increased lipophilicity due to the methyl group could reduce aqueous solubility.

N-(3-Ethylphenyl)-2-{2-oxo-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl}acetamide

- Key Difference : The oxadiazole bears an isopropyl group, and the ethyl acetate is replaced by an N-(3-ethylphenyl)acetamide .

- Pharmacokinetics: The acetamide group may alter metabolic stability compared to the ethyl ester. Molecular Weight: Higher molecular weight (366.42 g/mol vs. ~355.3 g/mol for the target compound) could affect bioavailability.

Analogs with Alternative Heterocyclic Systems

Methyl 2-(6-methyl-2-oxo-3-(1H-tetrazol-5-yl)pyridin-1(2H)-yl)acetate

Ethyl 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-2-butyl-4-Methyl-6-oxo-1,6-dihydropyriMidin-5-yl)acetate

- Key Difference: Incorporates a biphenyl-tetrazole system and a dihydropyrimidinone core .

- Implications: Complexity: The extended aromatic system may enhance π-π stacking but reduce membrane permeability.

Biological Activity

Ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate is a compound of increasing interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₄H₁₃N₅O₃

- Molecular Weight : 299.29 g/mol

- CAS Number : 1396673-52-1

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer effects. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety possess significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Ethyl 2-(...) | C. albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of ethyl 2-(...) has been explored in various cancer cell lines. The compound has demonstrated cytotoxic effects through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), ethyl 2-(...) exhibited IC₅₀ values ranging from 10 to 20 µM, indicating substantial cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

The biological activity of ethyl 2-(...) can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.

- DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leads to apoptosis.

Safety and Toxicology

While promising, the safety profile of ethyl 2-(...) must be assessed through comprehensive toxicological studies. Preliminary findings suggest a favorable safety margin; however, further research is necessary to evaluate long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling pyrazine-containing oxadiazole intermediates with functionalized pyridinone derivatives. Reaction optimization can leverage statistical Design of Experiments (DOE) to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield while reducing experimental runs . Computational tools like quantum chemical calculations can further predict optimal conditions by modeling transition states and intermediates .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation. Purity can be assessed via HPLC with UV/Vis detection, particularly using reverse-phase C18 columns for polar heterocycles. FTIR is recommended for verifying functional groups like the oxadiazole ring (e.g., C=N stretching at ~1600 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer : Solubility screening in DMSO-water mixtures or surfactants (e.g., Tween-80) is critical. Co-solvent systems (e.g., PEG-400) or salt formation (e.g., hydrochloride salts) may improve solubility. Dynamic light scattering (DLS) can monitor aggregation, while molecular dynamics simulations predict solvent interactions based on logP values .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict and optimize the synthesis of this compound?

- Methodological Answer : The ICReDD framework combines quantum mechanical calculations (e.g., DFT for reaction pathways) with machine learning to prioritize reaction conditions. For instance, transition-state modeling for oxadiazole ring closure can guide solvent selection, while Bayesian optimization refines catalytic systems. Experimental validation via kinetic studies (e.g., time-resolved NMR) creates a feedback loop for computational models .

Q. What mechanistic insights explain the base sensitivity observed during the synthesis of related pyridinone-oxadiazole hybrids?

- Methodological Answer : Base sensitivity may arise from competing elimination pathways. For example, in pyridinone derivatives, deprotonation at the 2-oxo position can trigger HCl elimination, forming conjugated dienes. Steric and electronic effects of substituents (e.g., pyrazine's electron-withdrawing nature) modulate acidity, as shown in dithiazolium intermediate studies . Isotopic labeling (²H/¹³C) and in-situ FTIR can track proton transfer dynamics.

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for this compound?

- Methodological Answer : Unexpected splitting may indicate rotameric equilibria or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can distinguish dynamic processes (e.g., hindered rotation of the oxadiazole moiety). DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)) should align with experimental data; deviations may suggest crystallographic packing effects or solvent interactions .

Q. What strategies are effective for scaling up the synthesis while maintaining regioselectivity in oxadiazole formation?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., over-oxidation). Microwave-assisted synthesis can improve regioselectivity by rapidly achieving high temperatures. Process analytical technology (PAT), such as inline Raman spectroscopy, monitors intermediate concentrations in real time .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of Pd-based systems in coupling reactions involving pyrazine derivatives?

- Methodological Answer : Discrepancies may stem from ligand steric effects or solvent polarity. Systematic benchmarking under standardized conditions (e.g., TOF calculations) is critical. Controlled studies comparing Buchwald-Hartwig vs. Ullmann conditions, coupled with X-ray absorption spectroscopy (XAS) to monitor Pd oxidation states, can clarify catalytic behavior .

Q. What experimental controls are necessary when interpreting biological activity data for this compound, given potential assay interference?

- Methodological Answer : Counter-screens for off-target effects (e.g., ATPase inhibition) and redox cycling assays (e.g., DTT stability tests) are essential. Use of orthogonal assays (e.g., SPR vs. fluorescence polarization) validates binding specificity. LC-MS/MS quantifies compound stability under assay conditions to rule out degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.